molecular formula C10H18N2O B067535 ((2S,3S)-3-Methylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 192821-74-2

((2S,3S)-3-Methylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B067535
CAS No.: 192821-74-2
M. Wt: 182.26 g/mol
InChI Key: OEORXJBUWWNTSB-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-3-Methylprolyl]pyrrolidine is a compound belonging to the class of pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . This compound features a five-membered nitrogen-containing ring, which is a characteristic structure of pyrrolidine derivatives.

Chemical Reactions Analysis

1-[(3S)-3-Methylprolyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3S)-3-Methylprolyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3S)-3-Methylprolyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(3S)-3-Methylprolyl]pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The uniqueness of 1-[(3S)-3-Methylprolyl]pyrrolidine lies in its specific stereochemistry and the resulting biological properties.

Properties

CAS No.

192821-74-2

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

[(2S,3S)-3-methylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H18N2O/c1-8-4-5-11-9(8)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

OEORXJBUWWNTSB-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CCN[C@@H]1C(=O)N2CCCC2

SMILES

CC1CCNC1C(=O)N2CCCC2

Canonical SMILES

CC1CCNC1C(=O)N2CCCC2

Synonyms

Pyrrolidine, 1-[(3-methyl-2-pyrrolidinyl)carbonyl]-, (2S-trans)- (9CI)

Origin of Product

United States

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